REACTION_CXSMILES
|
Cl[C:2]1[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(O)C.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([Cl:9])[CH:2]=[C:7]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([O:11][CH3:10])[CH:17]=2)[N:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
11.83 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
96.7 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was degassed under vacuum for several min before the flask
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a silica gel pad
|
Type
|
WASH
|
Details
|
the pad was washed with acetone
|
Type
|
CUSTOM
|
Details
|
The filtrated was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 45% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 65.4% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |